molecular formula C17H16O4 B1323924 2-Carboethoxy-2'-methoxybenzophenone CAS No. 51432-00-9

2-Carboethoxy-2'-methoxybenzophenone

Cat. No. B1323924
CAS RN: 51432-00-9
M. Wt: 284.31 g/mol
InChI Key: MSCBXJOOHLQVJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of biphenyl-2-carboxylic acids, which are structurally related to benzophenones, can be achieved through nucleophilic aromatic substitution (SNAr) reactions of 2-methoxybenzoic esters with aryl Grignard reagents, as described in the first paper . This method provides excellent yields and demonstrates the importance of the substituents' bulk for the reaction's success. The synthesis of 2-methoxyxanthone from p-methoxyphenyl o-acetoxybenzoate via photo-Fries rearrangement is another relevant reaction, indicating the potential photochemical pathways that could be involved in the synthesis of related benzophenone derivatives .

Molecular Structure Analysis

The molecular structures of related compounds, such as 2-methoxyphenol and 1,2-dimethoxybenzene, have been studied using gas-phase electron diffraction and quantum chemical calculations . These studies reveal the conformational properties and the presence of intramolecular hydrogen bonding, which could be relevant when considering the molecular structure of 2-Carboethoxy-2'-methoxybenzophenone.

Chemical Reactions Analysis

The reactivity of methoxy-substituted compounds in various chemical reactions is well-documented. For instance, methoxy-(2-trimethylsilyl)ethoxycarbene reacts with Michael acceptors and hydroxylic compounds, leading to products without rearrangement of the carbene group . This suggests that methoxy groups in benzophenone derivatives may participate in similar reactions without significant structural changes to the carbene moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives can be inferred from the behavior of similar compounds under different conditions. For example, the thermolysis of a methoxy-substituted oxadiazoline derivative leads to a cascade of reactions, including carbene and other intermediates . This indicates that benzophenone derivatives with methoxy groups might undergo complex reaction pathways upon heating. Additionally, the solvolysis reactions of carbocations with methoxy substituents show that these groups can influence the reaction outcome, such as the degree of racemization or retention of configuration .

Scientific Research Applications

  • Synthesis and Stability in Nucleoside Protection : 2-Carboethoxy-2'-methoxybenzophenone derivatives have been utilized in the protection of exocyclic amino groups of nucleosides. This method has demonstrated high selectivity and stability, particularly in the synthesis of oligodeoxyribonucleotides, proving beneficial for DNA research and potential therapeutic applications (Mishra & Misra, 1986).

  • Environmental Monitoring : Research has focused on the determination of hydroxylated benzophenone UV absorbers, including 2-Carboethoxy-2'-methoxybenzophenone derivatives, in environmental water samples. These studies have important implications for monitoring and understanding the environmental impact of these compounds (Negreira et al., 2009).

  • Study of Intermolecular and Intramolecular Hydrogen Bonds : Investigations into the thermochemical properties of methoxyphenols and dimethoxybenzenes, which include derivatives of 2-Carboethoxy-2'-methoxybenzophenone, provide insights into the formation and strength of hydrogen bonds. These studies contribute to a better understanding of the properties and behavior of these compounds in various conditions (Varfolomeev et al., 2010).

  • Diffusion in Polyolefins : The diffusion behavior of 2-Carboethoxy-2'-methoxybenzophenone and related compounds in polyolefins has been studied, providing valuable information for the development of materials with specific diffusion properties, important in packaging and material sciences (Cicchetti et al., 1968).

Safety And Hazards

Specific safety and hazard information for 2-Carboethoxy-2’-methoxybenzophenone is not provided in the search results. It’s recommended to refer to the Material Safety Data Sheet (MSDS) for comprehensive safety and hazard information .

properties

IUPAC Name

ethyl 2-(2-methoxybenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-3-21-17(19)13-9-5-4-8-12(13)16(18)14-10-6-7-11-15(14)20-2/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCBXJOOHLQVJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641448
Record name Ethyl 2-(2-methoxybenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-methoxybenzoyl)benzoate

CAS RN

51432-00-9
Record name Ethyl 2-(2-methoxybenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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